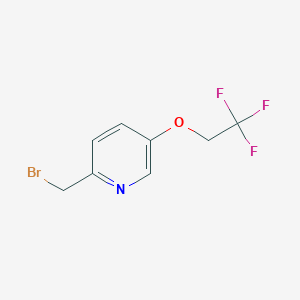
Pyridine, 2-(bromomethyl)-5-(2,2,2-trifluoroethoxy)-
Cat. No. B8579715
M. Wt: 270.05 g/mol
InChI Key: AHCOYZMMFDZSOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08022062B2
Procedure details


Dissolve sodium azide (270 mg, 4.0 mmol) in DM (30 mL). Cool the solution to 0° C., then add 2-bromomethyl-5-(2,2,2-trifluoroethoxy)-pyridine (440 mg, 1.6 mmol) at 0° C. Slowly heat the mixture from 0° C. to 80° C. over 30 min. Cool the reaction, dilute with EtOAc (100 mL) and wash with 10% aqueous NaCl (3×25 mL). Collect the organic layer and concentrate in vacuo to a volume of 50 mL. Transfer the solution to a pressure vessel. Add 10% Pd/C (Degussa type E101, 50% water by wt, 500 mg) and pressurize the vessel under hydrogen (10 psi) for 1 h with stirring. Filter the mixture through Celite® and wash filter cake with warm methanol followed by DCM. Concentrate in vacuo, then purify by chromatography on silica gel eluting with DCM/2M ammonia in methanol (20:1) to obtain the title compound (180 mg, 54%). MS (ES+) m/z: 207 (M+H)+.

Quantity
440 mg
Type
reactant
Reaction Step Two


Name
Yield
54%
Identifiers


|
REACTION_CXSMILES
|
[N-:1]=[N+]=[N-].[Na+].Br[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH2:14][C:15]([F:18])([F:17])[F:16])=[CH:9][N:8]=1>CCOC(C)=O>[NH2:1][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH2:14][C:15]([F:18])([F:17])[F:16])=[CH:9][N:8]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
270 mg
|
|
Type
|
reactant
|
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
440 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrCC1=NC=C(C=C1)OCC(F)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 0° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Slowly heat the mixture from 0° C. to 80° C. over 30 min
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
WASH
|
Type
|
WASH
|
|
Details
|
wash with 10% aqueous NaCl (3×25 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Collect the organic layer
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate in vacuo to a volume of 50 mL
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Add 10% Pd/C (Degussa type E101, 50% water by wt, 500 mg)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for 1 h
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filter the mixture through Celite®
|
WASH
|
Type
|
WASH
|
|
Details
|
wash
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter cake with warm methanol
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentrate in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purify by chromatography on silica gel eluting with DCM/2M ammonia in methanol (20:1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCC1=NC=C(C=C1)OCC(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 180 mg | |
| YIELD: PERCENTYIELD | 54% | |
| YIELD: CALCULATEDPERCENTYIELD | 54.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
